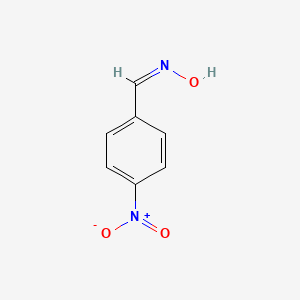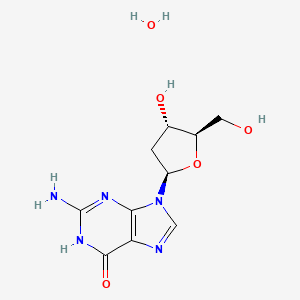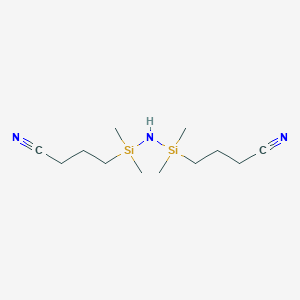
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI), also known as TBDMS cyanide, is a chemical compound that is widely used in scientific research. It is an important reagent in organic synthesis and is used in the protection of alcohols, amines, and carboxylic acids. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) involves the reaction of butanenitrile with 1,1,3,3-tetramethyl-1,3-disilazane in the presence of a catalyst.
Starting Materials
Butanenitrile, 1,1,3,3-tetramethyl-1,3-disilazane, Catalyst
Reaction
Add the catalyst to a reaction vessel, Add butanenitrile to the reaction vessel, Add 1,1,3,3-tetramethyl-1,3-disilazane to the reaction vessel, Heat the reaction mixture to a specific temperature and maintain it for a specific time, Cool the reaction mixture to room temperature, Isolate the product by filtration or distillation
Wirkmechanismus
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide reacts with the hydroxyl, amino, or carboxyl group of a molecule to form a silyl ether, silylamine, or silyl ester, respectively. The silyl group protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed by treatment with an acid or fluoride ion source.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide. However, it is known to be relatively non-toxic and is not classified as a hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is a versatile reagent that is easy to handle and store. It is stable under a wide range of conditions and can be used in a variety of organic solvents. However, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide can be difficult to remove from a molecule once it has been introduced, and the deprotection step can be time-consuming and require harsh conditions.
Zukünftige Richtungen
There are several future directions for the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide in scientific research. One potential area is in the development of new protecting groups that are easier to remove than the silyl group. Another area is in the synthesis of new pharmaceuticals and natural products that require the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a key reagent. Finally, there is potential for the development of new analytical methods that utilize Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a reagent.
Conclusion:
In conclusion, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is an important reagent in organic synthesis and is widely used in scientific research. It is a versatile reagent that is easy to handle and store, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While there are some limitations to its use, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide remains an important tool for synthetic chemists and has many potential future applications.
Wissenschaftliche Forschungsanwendungen
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. In addition, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is used in the preparation of organosilicon compounds and as a reagent in analytical chemistry.
Eigenschaften
IUPAC Name |
4-[[[3-cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLXMDXGKSYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)N[Si](C)(C)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-Cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
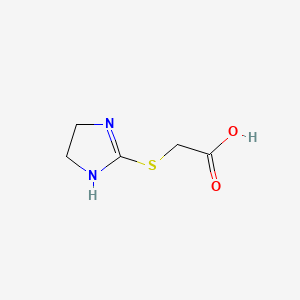
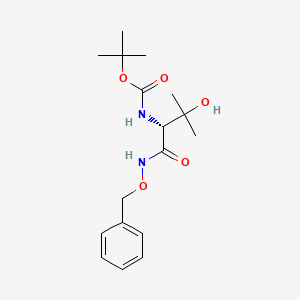
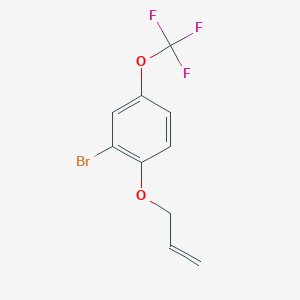
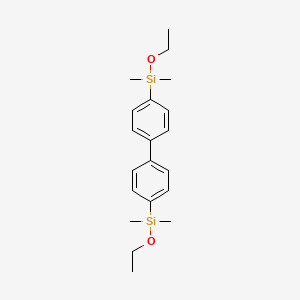

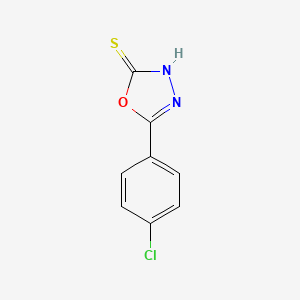

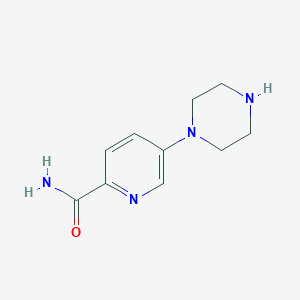
![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)

